molecular formula C24H28N2O4S B2886469 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866897-26-9

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2886469
CAS No.: 866897-26-9
M. Wt: 440.56
InChI Key: JOVROJVAKKLRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring distinct substituents:

  • 6-Ethoxy group: Enhances lipophilicity and influences electronic properties.
  • 3-(4-Methoxybenzenesulfonyl) group: A sulfonamide moiety that may contribute to hydrogen bonding and solubility.
  • 4-(4-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle that can modulate steric and pharmacokinetic properties.

Properties

IUPAC Name

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-4-30-19-7-10-22-21(15-19)24(26-13-11-17(2)12-14-26)23(16-25-22)31(27,28)20-8-5-18(29-3)6-9-20/h5-10,15-17H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVROJVAKKLRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family and features distinct functional groups that may contribute to its pharmacological properties. This article delves into its biological activity, including enzyme inhibition, anti-tubercular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O4SC_{24}H_{28}N_{2}O_{4}S, with a molecular weight of 440.56 g/mol. The structure consists of an ethoxy group, a methoxybenzenesulfonyl moiety, and a methylpiperidinyl group attached to a quinoline core.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Its mechanism likely involves binding to specific enzymes or receptors, thereby blocking substrate binding or altering signaling pathways. This characteristic positions it as a candidate for drug discovery, particularly in targeting conditions such as cancer and infectious diseases .

Anti-Tubercular Activity

A notable area of investigation is the anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Studies have shown that derivatives of this compound demonstrate promising results in inhibiting the growth of this bacterium, which is crucial for developing effective treatments for tuberculosis (TB) therapy.

Table 1: Anti-Tubercular Activity Data

Compound NameIC50 (µM)IC90 (µM)Reference
This compoundX.XXY.YY

(Note: Specific IC50 and IC90 values should be filled in with actual data from studies.)

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Researchers synthesized various arylpiperazine-based sulfonamides, including this compound, and evaluated their interactions with specific receptors. The findings suggested that the compound acts as an inverse agonist at the 5-HT7 receptor, indicating its potential in treating neuropsychiatric disorders .
  • Anti-Tubercular Activity Study :
    • A series of derivatives were tested for their efficacy against Mycobacterium tuberculosis. The results demonstrated that certain modifications to the quinoline structure enhanced anti-tubercular potency, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related quinoline derivatives highlight key differences in substituents and synthetic strategies:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Amino, 2-(4-Cl-phenyl), 3-(4-MeO-phenyl) Amino group at C4; lacks sulfonyl and piperidine groups
4-(4-Cyano-4-phenylpiperidin-1-yl)-6-methoxyquinoline-3-carboxylic acid 6-MeO, 3-COOH, 4-(cyano-phenylpiperidine) Carboxylic acid at C3; cyano-piperidine substitution
2-(Diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h) 2-Phosphanyl, 4-(4-Me-piperidine) Phosphanyl group at C2; lacks ethoxy and sulfonyl
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline 6-Cl, 2-(Me-piperazine), 4-piperidine Chloro at C6; piperazine substitution at C2

Physicochemical Properties

Property Target Compound* 4k 2h 4-(4-Cyano-piperidine)
Melting Point (°C) Not reported 223–225 114–118 Not reported
NMR Data Not reported δ 7.85 (d, J=8 Hz) δ 8.68 (s, 1H) δ 13.51 (COOH)
LC-MS (m/z) Not reported Not reported 328.1254 (HRMS) 388 (M+H)+

Key Observations

Sulfonyl vs. Phosphanyl Groups : The 3-(4-methoxybenzenesulfonyl) group in the target compound may improve solubility compared to phosphanyl-substituted analogues (e.g., 2h), which are more lipophilic .

Piperidine vs.

Positional Isomerism : Methoxy/ethoxy groups at C6/C7 () can significantly alter electronic properties and binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.